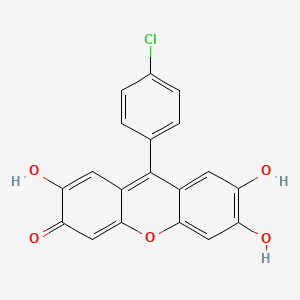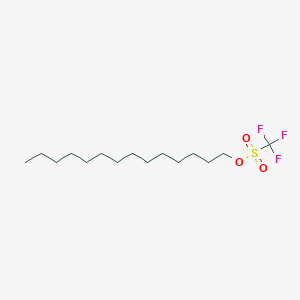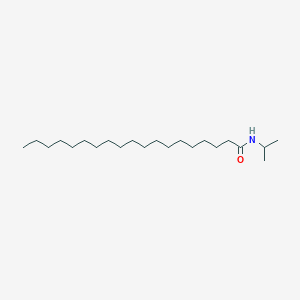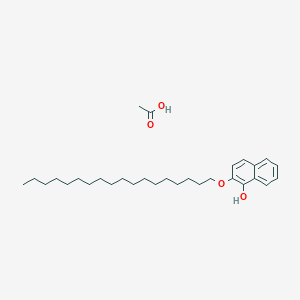![molecular formula C18H24O B14266620 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol CAS No. 138568-27-1](/img/structure/B14266620.png)
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is an organic compound with a complex structure that includes a phenol group attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Friedel-Crafts alkylation reaction to attach the cyclohexyl ring to the phenol group. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: Similar structure but lacks the phenol group.
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: Similar cyclohexyl ring structure but with a hydroxyl group instead of a phenol group.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a similar cyclohexyl ring but with different substituents.
Uniqueness
4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is unique due to the presence of both the phenol group and the cyclohexyl ring with multiple substituents
Propiedades
Número CAS |
138568-27-1 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
4-(5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl)phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3 |
Clave InChI |
DUTYKARAVUNUBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
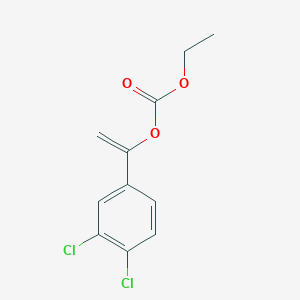
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

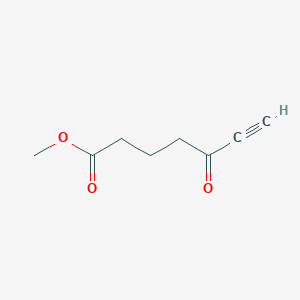
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


